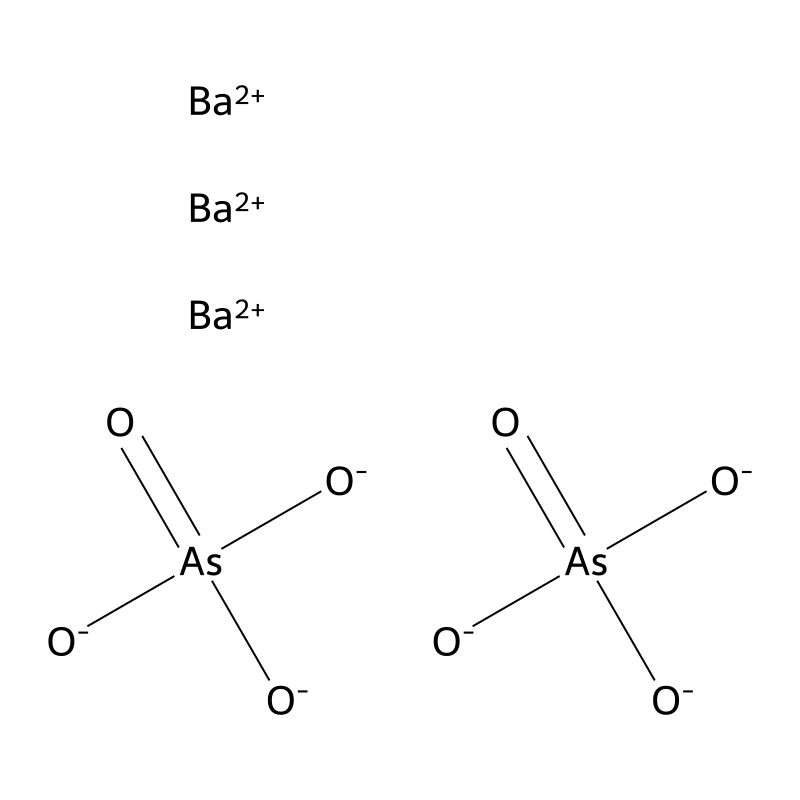

Barium arsenate

As2Ba3O8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

As2Ba3O8

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Composition and Basic Properties

Barium arsenate refers to compounds formed from barium and the arsenate ion. The search results specifically mention two solid phases: Ba₃(AsO₄)₂ (this compound) and BaHAsO₄·H₂O (barium hydrogen arsenate) [1]. Their basic properties, as identified from the sources, are listed in the table below.

| Property | Ba₃(AsO₄)₂ (this compound) | BaHAsO₄·H₂O (Barium Hydrogen Arsenate) |

|---|---|---|

| Chemical Formula | Ba₃(AsO₄)₂ [1] | BaHAsO₄·H₂O [2] |

| Molecular Weight | 689.82 g/mol [1] | Information Missing |

| Appearance | Solid [1] | Information Missing |

| CAS Number | 13477-04-8 [1] | Information Missing |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -3113.40 kJ/mol [2] | -1544.47 kJ/mol [2] |

| Solubility Product (Ksp) | 10⁻²³.⁵³ [2] | 10⁻⁵.⁶⁰ [2] |

Formation Conditions and Stability

The formation of a specific this compound solid is highly dependent on the pH of the environment [2]:

- BaHAsO₄·H₂O forms under low to neutral pH conditions (3.63 - 7.43).

- Ba₃(AsO₄)₂ is the predominant solid phase at high pH (above 13.03).

- In neutral pH conditions (around 7.47 - 7.66), both solids can co-exist.

Regarding physical structure, one study noted that Ba₃(AsO₄)₂ precipitated at 25°C appeared as granular aggregates with smaller crystal clusters, while the solid formed at 50°C had a small leafy crystal morphology. Despite this morphological difference, their X-ray Diffraction (XRD) patterns were indistinguishable, and no difference in their solubility products was found [2].

Experimental Workflow for XRD Analysis

The diagram below outlines a general workflow for preparing and analyzing a this compound sample using X-ray Diffraction, synthesized from general crystallography principles [3] [4].

General workflow for this compound crystal preparation and XRD analysis.

References

- 1. This compound [americanelements.com]

- 2. Solubility and stability of barium and arsenate hydrogen... barium [pubmed.ncbi.nlm.nih.gov]

- 3. Locating and Visualizing Crystals for X - Ray Diffraction Experiments [link.springer.com]

- 4. Advanced Lab - Wave Particle Duality: X - Ray Diffraction Experiment [physics.rutgers.edu]

Barium Arsenate Ksp Values & Experimental Conditions

| Compound | Reported Ksp Value | pKsp (-log Ksp) | Experimental Method & Conditions | Citation / Source |

|---|

| Ba₃(AsO₄)₂ | 10⁻²³.⁵³ or ~3.0 × 10⁻²⁴ | 23.53 | Approach: Precipitation & dissolution. pH: High (13.03, 13.10). Key Finding: Identified as the stable solid phase at high pH. | [1] | | Ba₃(AsO₄)₂ | 10⁻²¹.⁶² or ~2.4 × 10⁻²² | 21.62 | Approach: Equilibrium study from under- and super-saturation. Duration: Up to 45 days. Key Finding: Value is significantly less stable than prior literature data. | [2] [3] | | BaHAsO₄·H₂O | 10⁻⁵.⁶⁰ or ~2.5 × 10⁻⁶ | 5.60 | Approach: Precipitation. pH: Low and neutral (3.63-7.43). Key Finding: Favored formation at neutral to low pH. | [1] |

Detailed Experimental Protocols

The Ksp values in the table were determined through rigorous experimentation designed to establish true thermodynamic equilibrium.

Precipitation and Dissolution Protocol (for Ba₃(AsO₄)₂ and BaHAsO₄·H₂O)

This methodology involves approaching equilibrium from both undersaturation (dissolution) and supersaturation (precipitation) to validate the consistency of the resulting solid phase and its solubility.

Experimental workflow for Ksp determination via precipitation and dissolution [1] [2] [3].

Key Procedural Details:

- pH Control: The formation of specific solid phases is highly dependent on pH. Research shows that BaHAsO₄·H₂O(c) is the favored and stable phase in low to neutral pH conditions (3.63-7.43), while Ba₃(AsO₄)₂(c) is the sole solid phase precipitated at high pH (13.03, 13.10) [1].

- Solid Phase Characterization: After experiments, solids are analyzed using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). This confirms the identity of the solid phase and checks for changes before and after dissolution, ensuring the correct Ksp is assigned [1].

- Equilibrium Approach: Conducting experiments from both directions (undersaturation and supersaturation) and varying ionic strength helps verify that the measured solubility is truly representative of a stable, equilibrium solid phase and not a metastable one [2] [3].

Solubility Product Calculation

The solubility product (Ksp) is calculated from the measured concentrations of the constituent ions at equilibrium, adjusted for their activity.

Workflow for calculating Ksp from experimental data [1] [4].

Calculation Steps:

- Write the Dissociation Equation:

- For Ba₃(AsO₄)₂:

Ba₃(AsO₄)₂(s) ⇌ 3Ba²⁺(aq) + 2AsO₄³⁻(aq)[4] - For BaHAsO₄·H₂O:

BaHAsO₄·H₂O(s) ⇌ Ba²⁺(aq) + HAsO₄²⁻(aq) + H₂O(l)

- For Ba₃(AsO₄)₂:

- Write the Ksp Expression:

- For Ba₃(AsO₄)₂:

Ksp = [Ba²⁺]³ · [AsO₄³⁻]²[4] - For BaHAsO₄·H₂O:

Ksp = [Ba²⁺] · [HAsO₄²⁻]

- For Ba₃(AsO₄)₂:

- Measure and Calculate: The concentrations of Ba²⁺ and arsenate ions (AsO₄³⁻ or HAsO₄²⁻) in the equilibrium solution are measured analytically. These molar concentrations are used in the Ksp expression. For greater accuracy, concentrations are often converted to activities to account for the effect of ionic strength in the solution [1] [2].

Key Considerations for Researchers

- Data Inconsistency: The thermodynamic data for barium arsenates has historically been inconsistent. The values reported in [2] and [3] suggest that Ba₃(AsO₄)₂ is significantly less stable than previously thought, which has major implications for predicting its behavior in environmental and industrial processes.

- Stable Phase Determination: Always consider the pH of your system. The stable solid phase controlling arsenic solubility in the presence of barium will switch between barium hydrogen arsenate and barium arsenate depending on the environmental conditions [1].

References

- 1. and stability of Solubility and barium hydrogen... arsenate barium [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility of this compound [semanticscholar.org]

- 3. of Solubility (1988) | Michael E. Essington this compound [scispace.com]

- 4. Chemistry: Complete Guide to the Solubility Constant · PrepScholar Ksp [blog.prepscholar.com]

barium arsenate synthesis precipitation method

Synthesis Methods for Barium Arsenate

The table below summarizes two primary synthesis pathways and a related industrial process for this compound precipitation.

| Method | Reaction Formula / Description | Key Conditions & Findings |

|---|

| Precipitation of Ba(_3)(AsO(_4))(_2) & BaHAsO(_4)·H(_2)O [1] | 3Ba(^{2+}) + 2AsO(_4^{3-}) → Ba(_3)(AsO(_4))(_2)(s) | pH: Forms at high and neutral pH (7.47 to 13.10). Morphology: Granular aggregates at 25°C; small leafy crystals at 50°C. Solubility Product (Ksp): 10(^{-23.53}) | | Precipitation of Barium Hydrogen Arsenate [1] | Ba(^{2+}) + HAsO(_4^{2-}) + H(_2)O → BaHAsO(_4)·H(_2)O(s) | pH: Favored at low to neutral pH (3.63 - 7.43). Solubility Product (Ksp): 10(^{-5.60}) | | Sherritt Gordon Process [2] [3] | Industrial process using a soluble barium salt (e.g., BaCl(_2)) to precipitate this compound. | Efficacy: Can reduce Arsenic(V) levels in solution to below 0.1 mg/L. Consideration: High reagent cost is a potential drawback. |

Detailed Experimental Workflow

For researchers aiming to reproduce the synthesis, the following workflow details the critical steps based on the precipitation method.

Synthesis and purification workflow for this compound.

Key Reagents & pH Control:

- Barium Source: High-purity barium hydroxide (Ba(OH)(_2)) or barium chloride (BaCl(_2)) are commonly used [4] [1].

- Arsenate Source: The arsenic must be in the pentavalent state (As(V)),

- pH Adjustment: The pH of the solution is critically adjusted using acids (e.g., HNO(_3)) or bases (e.g., NaOH) to steer the reaction toward the desired solid phase [1].

Precipitation, Washing, and Drying:

- Mixing: Solutions are mixed under constant stirring to ensure uniformity.

- Aging: The slurry is aged to allow the precipitate to mature, which can improve crystallinity and stability.

- Washing: The filtered solid is washed with distilled water to remove soluble impurities like nitrate or sodium ions [4] [1].

- Drying: The pure product is dried under controlled conditions to obtain the final, stable compound [4].

Key Data for Environmental Application

A major application of this compound precipitation is in environmental remediation for removing arsenic from wastewater.

- Ultra-Low Effluent Concentration: The Sherritt Gordon process demonstrates that soluble barium salts can precipitate arsenic(V) from aqueous solutions, reducing its concentration to below 0.1 mg/L [2]. This makes it one of the most effective precipitation methods.

- Comparative Solubility: Among various arsenic precipitation compounds, this compound (Ba(_3)(AsO(_4))(_2)) is one of only three with a solubility low enough to meet strict environmental standards, alongside arsenic sulfide (As(_2)S(_3)) and mixed calcium phosphate-arsenate solids [2].

- Critical Consideration:

- Reagent Cost: The primary constraint for large-scale use is the high cost of barium reagents compared to alternatives like iron or lime precipitation [2].

- Toxicity: this compound is a toxic compound. Its synthesis and handling must be conducted with appropriate safety measures, including engineering controls and personal protective equipment (PPE).

References

- 1. Solubility and stability of barium and arsenate hydrogen... barium [pubmed.ncbi.nlm.nih.gov]

- 2. Arsenic Removal from Water - 911Metallurgist [911metallurgist.com]

- 3. [PDF] The solubility of barium ... | Semantic Scholar arsenate [semanticscholar.org]

- 4. Arsenite Manufacturing Plant Report Barium : Setup Cost 2025 [expertmarketresearch.com]

Fundamental Properties and Solubility

Barium arsenate is an inorganic compound whose formation and stability are influenced by pH and the specific arsenate species present. Key properties and solubility data are summarized below.

| Property / Aspect | Details |

|---|---|

| Common Compounds | Ba3(AsO4)2 (this compound), BaHAsO4·H2O (Barium hydrogen arsenate) [1] |

| Crystal System | - |

| Stability & pH | BaHAsO4·H2O is stable at low to neutral pH (3.63-7.43); Ba3(AsO4)2 is the dominant solid phase at high pH (e.g., 13.03-13.10) [1] |

| Solubility Product (Ksp) | • Ba3(AsO4)2(c): 10-23.53 (Range: 10-23.01 to 10-24.00) [1] • BaHAsO4·H2O(c): 10-5.60 (Range: 10-5.23 to 10-5.89) [1] | | Standard Gibbs Free Energy of Formation (ΔGf°) | • Ba3(AsO4)2(c): -3113.40 kJ/mol [1] • BaHAsO4·H2O(c): -1544.47 kJ/mol [1] |

The following diagram illustrates the experimental workflow for determining the solubility and stability of barium arsenates, incorporating both precipitation and dissolution approaches leading to solid-phase characterization.

Key Experimental Protocols

Solubility Determination via Precipitation and Dissolution

This established protocol determines the solubility product (Ksp) and stability of different this compound solid phases [1].

- Precipitation Experiment: Prepare solutions of barium (e.g., from Ba(NO3)2) and arsenate (e.g., from Na2HAsO4) at varying pH conditions (e.g., pH 3.63-7.43 and 13.03-13.10). Allow solids to precipitate, then separate them from the solution.

- Dissolution Experiment: Place pre-formed, characterized solids of Ba3(AsO4)2 or BaHAsO4·H2O into solutions with a fixed ionic strength. Agitate until equilibrium is reached.

- Solid Phase Characterization: Analyze the solid phases before and after experiments using X-ray Diffraction (XRD) to confirm crystal structure and identity, and Scanning Electron Microscopy (SEM) to examine morphology.

- Aqueous Phase Analysis: Measure the concentrations of barium and arsenic in the filtered solution after equilibrium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

- Data Calculation: Calculate the Ksp from the measured ion activities in the solution. The standard Gibbs free energy of formation (ΔGf°) can then be derived from the Ksp value.

Investigating Coprecipitation and Incorporation into Barite

This methodology examines how arsenate can be structurally incorporated into barite (BaSO4), a critical process in natural systems [2].

- Coprecipitation: Combine solutions containing Ba2+, SO42-, and AsO43- ions under controlled conditions to precipitate a mixed solid.

- Solid Characterization: Use X-ray Absorption Spectroscopy (XAS), specifically X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), to determine the local coordination environment of arsenic atoms within the barite lattice and confirm successful incorporation.

Detection of Biomineralization in Biological Systems

This approach identifies and characterizes this compound mineralization by microorganisms, a process relevant to biogeochemical cycles [3].

- Sample Preparation: Fix biological tissue (e.g., sponge samples containing the symbiotic bacterium Entotheonella sp.) and prepare thin sections for microscopy.

- Elemental Mapping and Quantification:

- Use Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) to locate high atomic weight inclusions and quantify the elemental composition (Ba and As).

- Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on separated cell fractions to accurately quantify barium and arsenic concentrations in different biological components.

- Internal Structure Analysis: Use Transmission Electron Microscopy (TEM) and Focused Ion Beam (FIB) cross-sectioning to visualize the internal structure of intracellular vesicles where mineralization occurs.

Environmental and Biological Relevance

The geochemical behavior of this compound extends beyond simple solubility, playing roles in environmental remediation and biogeochemistry.

- Partitioning into Barite: Arsenate (AsO43-) can coprecipitate with barite (BaSO4), partitioning into the crystal lattice. This process can potentially immobilize arsenic in contaminated environments or influence its transport in geological systems [2].

- Biologically Controlled Mineralization: The sponge-associated bacterium Entotheonella sp. has been shown to intracellularly mineralize both barium and arsenic on lipid-based vesicles. This is identified as a Biologically Controlled Mineralization (BCM) process, where the organism tightly regulates the formation of specific, well-ordered minerals, likely as a detoxification mechanism for the host sponge [3].

- Thermodynamic Modeling: The stability fields of this compound and barium hydrogen arsenate can be represented in Eh-pH diagrams. However, accurate modeling requires careful selection of consistent thermodynamic data, as significant discrepancies exist in the reported values for these compounds [4].

References

- 1. Solubility and stability of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. A qualitative and quantitative investigation of partitioning and local... [degruyterbrill.com]

- 3. Sponge-associated bacteria mineralize arsenic and barium ... [nature.com]

- 4. Arsenic Eh–pH diagrams at 25°C and 1 bar | Environmental Earth... [link.springer.com]

Health Effects and Mechanisms of Co-Exposure

The following table consolidates the major toxicological findings related to individual and combined exposure to arsenic and barium.

| Target System/Effect | Arsenic (Individual Exposure) | Barium (Individual Exposure) | Co-Exposure Effects (Arsenic & Barium) |

|---|---|---|---|

| Carcinogenesis | Promotes malignant transformation and progression; activates oncogenic pathways (c-RET, RET-PTC1, PlGF/VEGFR1/MEK/ERK) [1] [2] | Promotes transforming activity in non-tumorigenic cells (keratinocytes, fibroblasts, melanocytes) [3] [4] | Synergistic effect: Barium (137 µg/L) promotes arsenic-mediated cancer toxicity [3] [4] |

| Sensory Organ Toxicity | Hearing loss; accumulation in inner ear; reduced auditory neurons/fibers [1] [2] | Hearing loss; morphological disturbance of inner ears [3] [4] | Information missing |

| Developmental Toxicity | Increased odds of Congenital Heart Defects (CHDs) in offspring [5] | Increased odds of Congenital Heart Defects (CHDs) in offspring [5] | Multiplicative interaction: Significantly increased odds of total CHDs [5] |

| Skin Toxicity | Hyperpigmentation via ET-1/EDNRB/MITF pathway [1] [2] | Information missing | Information missing |

| Molecular Pathways | Oxidative stress; genotoxicity; epigenetic modifications [6] | Information missing | Information missing |

Key Experimental Models and Protocols

To investigate the combined toxicity of barium and arsenic, researchers employ integrated models ranging from cellular assays to human epidemiological studies.

In Vitro Oncogenic Transformation Assay

This protocol assesses the potential of chemicals to cause cancerous transformation in cells.

- Cell Lines: Non-tumorigenic human keratinocytes (HaCaT), fibroblasts, or melanocytes.

- Test Conditions:

- Key Endpoint Measurements:

- Protein Tyrosine Kinase Activity: Evaluate activation of oncogenic pathways (c-SRC, c-RET, RET-PTC1) via immunoblotting or kinase assays [1] [2].

- Anchorage-Independent Growth: A hallmark of transformation, measured by soft agar colony formation assay [1].

- Signaling Molecule Analysis: Assess expression/secretion of PlGF and activation of downstream VEGFR1/MEK/ERK pathway [1] [2].

- Invasion Markers: Measure secretion of Matrix Metalloproteinases (MMPs) [1] [2].

In Vivo Mouse Model for Hearing Loss

This model evaluates ototoxicity and accumulation of toxicants in inner ear tissues.

- Animals: Wild-type or hairless mice.

- Exposure Protocol: Ad libitum access to drinking water containing Arsenic (22.5 mg/L) or Barium (700 µg/L) for defined periods (e.g., 2 weeks for barium, longer for arsenic) [1] [3].

- Endpoint Analysis:

Epidemiological Study Design for Biomarker Correlation

This methodology establishes links between environmental exposure and health outcomes or biomarker levels in human populations.

- Study Population: Residents of endemic areas (e.g., Bangladesh, Vietnam) with known contamination in well water [1] [3].

- Sample Collection:

- Analysis:

- Element Quantification: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure arsenic and barium concentrations [5] [3].

- Health Outcome Assessment: Conduct dermatological exams (digital skin pigmentation measurement), audiometry tests, or clinical diagnosis (e.g., CHDs via fetal echocardiography) [1] [5].

- Statistical Correlation: Use multivariate analysis to correlate exposure levels with biomarker levels and health outcomes [1] [5].

Pathway Diagram: Core Signaling in Toxicity

The diagram below summarizes the key cellular signaling pathways implicated in arsenic and barium toxicity, particularly in carcinogenesis.

This diagram illustrates the core signaling pathways through which arsenic and barium exert their toxic effects, particularly driving carcinogenesis.

Research Gaps and Future Directions

While significant progress has been made, several critical questions about barium and arsenic co-exposure remain unanswered:

- Mechanism of Synergy: The precise molecular mechanism behind the observed synergistic effect of barium on arsenic-induced toxicity is not fully elucidated [3] [4].

- Comprehensive Health Impacts: Most studies focus on carcinogenicity and sensory organ toxicity. Potential combined effects on other systems, such as the cardiovascular, nervous, or renal systems, require further investigation.

- Advanced Remediation: Although a novel hydrotalcite-like compound shows promise in removing both elements from water [3], developing and implementing cost-effective, large-scale remediation technologies remains a crucial challenge.

References

- 1. Multidisciplinary approach to assess the toxicities ... [pmc.ncbi.nlm.nih.gov]

- 2. Multidisciplinary approach to assess the toxicities of arsenic and... [environhealthprevmed.biomedcentral.com]

- 3. Comparison of Barium and Arsenic Concentrations in Well ... [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Barium and Arsenic Concentrations in... | PLOS One [journals.plos.org]

- 5. Prenatal exposure to barium and arsenic and the odds of ... [frontiersin.org]

- 6. : sources, pathophysiology and Arsenic - PMC toxicity mechanism [pmc.ncbi.nlm.nih.gov]

Solubility and Stable Solid Phases

The stability and solubility of barium arsenate are highly dependent on the pH of the environment. The table below summarizes the key solid phases and their properties identified at 25°C [1].

| Solid Phase | Chemical Formula | Stable pH Range | Crystal Morphology | Solubility Product (Ksp) |

|---|---|---|---|---|

| Barium Hydrogen Arsenate Monohydrate | BaHAsO₄·H₂O(c) | Low to neutral (3.63 - 7.43) | Information not specified | 10⁻⁵.⁶⁰ (Range: 10⁻⁵.²³ to 10⁻⁵.⁸⁹) |

| This compound | Ba₃(AsO₄)₂(c) | Neutral to high (appears at ~pH 7.47 and above) | Granular aggregates with smaller crystal clusters (precipitated at 25°C) | 10⁻²³.⁵³ (Range: 10⁻²³.⁰¹ to 10⁻²⁴.⁰⁰) |

Another study explores a different formation pathway, finding that arsenate (AsO₄³⁻) can be structurally incorporated into a barite (BaSO₄) crystal lattice during co-precipitation, forming a solid solution rather than a distinct this compound compound [2].

Detailed Experimental Protocol

The following workflow visualizes the key experimental steps for determining the solubility products of this compound solids as described in the research.

Experimental workflow for this compound Ksp determination.

Solid Phase Preparation via Precipitation

- Procedure: Solids are precipitated from solution by reacting barium ions with arsenate ions under controlled conditions [1].

- pH Control: The pH is precisely adjusted using buffers or acid/base additions to target specific ranges [1]:

- pH 3.63 - 7.43: Favors the formation of BaHAsO₄·H₂O.

- pH ~7.47 - 7.66: Can lead to the co-precipitation of both BaHAsO₄·H₂O and Ba₃(AsO₄)₂.

- pH >13: Results in the exclusive formation of Ba₃(AsO₄)₂.

Solid Phase Characterization

- Purpose: To confirm the identity and purity of the precipitated solids before and after dissolution experiments, ensuring that no phase transformations occurred [1].

- Techniques: The studies use X-Ray Diffraction (XRD) for mineralogical identification and Scanning Electron Microscopy (SEM) for examining crystal morphology and size [1].

Solubility Determination and Ksp Calculation

- Procedure: The purified solid is placed in contact with water in a closed system at a constant temperature (e.g., 25°C) until equilibrium is reached [1].

- Measurement: The concentration of barium and/or arsenate ions in the solution at equilibrium is measured [1].

- Calculation: The solubility product (Ksp) is calculated from these equilibrium concentrations. For example, for Ba₃(AsO₄)₂, which dissociates as 3Ba²⁺ + 2AsO₄³⁻, the Ksp = [Ba²⁺]³[AsO₄³⁻]² [1].

References

Comprehensive Application Notes and Protocols for Arsenic Removal from Wastewater via Barium Arsenate Precipitation

Introduction

Arsenic contamination in wastewater represents a significant environmental challenge globally, particularly affecting water sources in industrial and mining regions. The persistent toxicity of arsenic compounds, even at low concentrations, necessitates robust removal technologies that can achieve stringent regulatory standards. Among various treatment methodologies, barium arsenate precipitation has emerged as a highly effective technique for achieving exceptionally low residual arsenic concentrations in treated wastewater streams. This method is particularly valuable in mining operations, metallurgical processes, and industrial settings where high arsenic concentrations must be addressed before water discharge or reuse. These application notes provide a comprehensive technical reference for researchers, scientists, and environmental professionals seeking to implement this compound precipitation, detailing the fundamental principles, optimized protocols, and performance characteristics of this specialized treatment approach.

The effectiveness of this compound precipitation stems from the exceptional insolubility of the resulting this compound compounds, which enables arsenic removal to levels potentially below 0.1 mg/L when properly implemented. This technique has been successfully deployed in industrial applications, most notably in the Key Lake uranium process by Key Lake Mining Corporation in association with Sherritt Gordon Mines Limited [1]. The method is particularly advantageous for treating arsenic-laden wastewater from gold processing operations and other metallurgical activities where conventional precipitation methods may prove insufficient for meeting stringent discharge standards.

Chemical Basis and Principles

Fundamental Chemistry

The this compound precipitation method operates on the principle of forming highly insoluble this compound compounds when soluble barium salts are introduced to wastewater containing arsenate ions. The process specifically targets pentavalent arsenic [As(V)], which must be present as arsenate ions (AsO₄³⁻) for effective precipitation. The primary chemical reaction involves the interaction between barium ions (Ba²⁺) and arsenate ions to form this compound (Ba₃(AsO₄)₂), as represented in the following equation:

This precipitation reaction is highly dependent on the oxidation state of arsenic, as trivalent arsenic [As(III)] in the form of arsenite (AsO₃³⁻) does not form equally insoluble compounds with barium. The solubility product of this compound is exceptionally low, with literature reporting values that demonstrate its superiority over many other metal arsenates in terms of insolubility [1]. This fundamental chemical characteristic enables the method to achieve arsenic concentrations in treated effluent that are difficult to attain with more conventional precipitation approaches using iron or calcium.

Solubility and Performance

The exceptional insolubility of this compound constitutes the primary advantage of this treatment method. Early investigations by Chukhlansev demonstrated that this compound was among the most insoluble of the simple metal arsenates [1]. This low solubility translates directly to treatment performance, with the capability to reduce arsenic (V) levels in solution to below 0.1 mg/L under optimal conditions [1]. The solubility characteristics make this compound precipitation particularly suitable for applications requiring strict compliance with increasingly stringent environmental regulations for arsenic discharge.

The formation of this compound occurs across a relatively wide pH range, though optimal performance is typically achieved in slightly acidic to neutral conditions. The stability of the precipitated compound under various environmental conditions represents an important consideration for long-term storage or disposal of the resulting sludge. Unlike calcium arsenate compounds, which may decompose to calcium carbonate in the presence of atmospheric carbon dioxide at pH levels above 8.3, this compound demonstrates greater chemical stability under typical environmental conditions [1]. This enhanced stability reduces the potential for arsenic re-release over time, addressing a significant limitation associated with some alternative precipitation methods.

Application Notes

Quantitative Performance Data

Table 1: Performance characteristics of this compound precipitation under varying conditions

| Parameter | Optimal Range | Performance Effect | Residual As Concentration |

|---|---|---|---|

| pH | Slightly acidic to neutral | Minimal effect within range | <0.1 mg/L [1] |

| Ba:As Molar Ratio | 1.5:1 to 2:1 | Higher ratios ensure complete precipitation | <0.1 mg/L [1] |

| Arsenic Oxidation State | As(V) | Essential for effective removal | <0.1 mg/L vs. >1 mg/L for As(III) |

| Temperature | Ambient (20-25°C) | Minor effect within normal ranges | <0.1 mg/L [1] |

| Competing Anions | Low sulfate preferred | Sulfate competes for barium | Potential increase with high sulfate |

Comparison with Alternative Precipitation Methods

Table 2: Comparison of this compound precipitation with other metal arsenate precipitation methods

| Precipitation Method | Optimal pH Range | Theoretical Minimum Solubility | Practical Residual As | Key Limitations |

|---|---|---|---|---|

| This compound [1] | Wide range, slightly acidic preferred | Very low (among lowest of metal arsenates) | <0.1 mg/L | High reagent cost, sulfate interference |

| Calcium Arsenate [1] | >12 (short-term) | 750 mg/L at pH 8.3 | >1 mg/L | Decomposes to CaCO₃ at pH >8.3 |

| Ferric Arsenate [1] | ~2.2 | ~75 mg/L | ~1 mg/L | Requires low pH, oxidizes in air |

| Ferrous Arsenate [1] | 6-7 | <10 mg/L | ~1 mg/L | Oxidizes to mixed compounds |

| Titanium Arsenate [1] | 5.5 | ~1 mg/L | ~1 mg/L | Limited commercial availability |

Detailed Experimental Protocol

This compound Precipitation Method

This protocol describes the systematic procedure for removing arsenic from wastewater via this compound precipitation, suitable for both laboratory-scale evaluation and full-scale implementation. The method is adapted from industrial practices employed in metallurgical operations, including the Key Lake uranium process [1].

Materials and Equipment:

- Barium source: Barium chloride (BaCl₂) or other soluble barium salts

- pH adjustment reagents: Hydrochloric acid (HCl, 0.1-1.0 M) and sodium hydroxide (NaOH, 0.1-1.0 M) solutions

- Oxidizing agent (if needed): Hydrogen peroxide, sodium hypochlorite, or other suitable oxidants

- Analytical equipment: Arsenic analysis capability (AAS, ICP-OES, or similar)

- Standard laboratory glassware: Beakers, graduated cylinders, pipettes

- Mixing apparatus: Magnetic stirrer or mechanical mixer

- Filtration equipment: Vacuum filtration system with 0.45 μm membranes

- pH meter with appropriate calibration buffers

Procedure:

Wastewater Characterization:

- Determine initial arsenic concentration and speciation using appropriate analytical methods

- Measure initial pH, temperature, and sulfate concentration of the wastewater

- If arsenic is present primarily as As(III), proceed to oxidation step; if As(V) predominates, proceed directly to step 3

Arsenic Oxidation (if required):

- Adjust wastewater to pH 6-8 if necessary

- Add stoichiometric excess of oxidizing agent (e.g., hydrogen peroxide at 1.5× theoretical requirement)

- Mix for 30-60 minutes to ensure complete oxidation to As(V)

- Verify complete oxidation using appropriate analytical methods

Barium Addition:

- Prepare fresh 10% (w/v) barium chloride solution in deionized water

- Add barium chloride solution slowly with continuous mixing

- Maintain Ba:As molar ratio of 1.5:1 to 2:1 to ensure complete precipitation

- Continue mixing for 30 minutes after complete addition

pH Adjustment:

- Measure and adjust pH to optimal range (6.0-7.5) using dilute HCl or NaOH as needed

- Continue mixing for additional 60 minutes to ensure complete precipitation

Precipitation and Settling:

- Allow the suspension to settle for a minimum of 2-4 hours

- Alternatively, use clarifier or settling tank for continuous operations

Solid-Liquid Separation:

- Separate precipitated solids via filtration (0.45 μm membrane) or centrifugation

- Collect filtrate for arsenic analysis to determine treatment efficiency

Analysis and Verification:

- Analyze filtrate for residual arsenic concentration

- If necessary, adjust process parameters and repeat treatment to achieve target concentration

- Characterize precipitated solids for disposal classification requirements

Process Optimization Notes

- Sulfate Interference: High sulfate concentrations can significantly increase barium consumption through concurrent precipitation of barium sulfate. Where sulfate levels exceed 500 mg/L, consider preliminary sulfate removal or increase barium dosage accordingly

- Sludge Characterization: The resulting this compound sludge typically exhibits good settling characteristics and chemical stability. However, site-specific testing is recommended to confirm long-term stability under disposal conditions

- Residual Barium: Depending on discharge requirements, residual dissolved barium may need to be addressed through polishing treatment or dilution

- Scaling Considerations: For continuous operations, consider potential for scale formation in reactors and piping systems

Alternative Arsenic Removal Methods

While this compound precipitation offers exceptional performance for arsenic removal, several alternative technologies may be considered depending on specific application requirements, cost considerations, and available infrastructure.

Advanced Adsorption Technologies

Iron-impregnated biochar represents a promising adsorption-based technology for arsenic removal, particularly for lower concentration ranges. Recent research has demonstrated that Fe/TBC composites synthesized by impregnating iron on torrefied henequen fibers exhibit remarkable adsorption capacity for arsenic(V), with maximum adsorption capacities of 7.30 mg/g and 8.98 mg/g at 25.0°C and 40.0°C, respectively [2]. The adsorption mechanisms include pore filling, electrostatic interaction, surface complexation, and H-bond adhesion. Column experiments demonstrated effective treatment volumes of 550 mL for arsenic-spiked water and 8792 mL for natural groundwater, suggesting potential for practical implementation [2]. The global warming potential for treating 1 m³ of natural groundwater using this method was determined to be 0.8 kg CO₂-eq, indicating relatively moderate environmental impact [2].

Ettringite-Based Precipitation

Calcium sulfoaluminate (ye'elimite) can effectively remove both sulfate and arsenic from wastewater through ettringite precipitation. This method achieves high removal efficiencies (98% sulfate and 95% arsenic) from synthetic wastewater by forming an ettringite structure (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O) that incorporates arsenic oxyanions through substitution mechanisms [3]. The process operates at elevated pH (approximately 11.5) and offers the advantage of simultaneous removal of multiple contaminants. The use of ye'elimite rather than conventional aluminum reagents provides potential cost savings and ecological benefits, particularly when using industrial by-products as raw materials [3].

Electrochemical Methods

Electrochemical arsenic removal represents an alternative approach that eliminates the need for chemical reagents. One patented method employs an electrochemical cell with stainless steel electrodes to generate iron hydroxides in situ that effectively sorb arsenic [4]. This process offers the advantage of minimal sludge production and no requirement for pH adjustment in most cases. The method can achieve significant arsenic reduction through electrocoagulation mechanisms, with the resulting floc showing excellent settling characteristics [4].

Comparative Technology Assessment

Table 3: Comparison of arsenic removal technologies for wastewater treatment

| Technology | Mechanism | Optimal pH Range | Arsenic Removal Efficiency | Capital Cost | Operating Cost | Key Advantages | Key Limitations |

|---|---|---|---|---|---|---|---|

| This compound Precipitation | Chemical precipitation | 6.0-7.5 | >99% (to <0.1 mg/L) | Moderate | Moderate-High | Very low residual As, proven at scale | Reagent cost, sulfate interference |

| Iron-Impregnated Biochar [2] | Adsorption | 7.0 | High capacity (7.30-8.98 mg/g) | Low-Moderate | Low | Renewable materials, low energy | Capacity limited, regeneration needed |

| Ettringite Precipitation [3] | Co-precipitation | ~11.5 | Up to 95% | Moderate | Moderate | Simultaneous sulfate/As removal | High pH adjustment required |

| Electrochemical Methods [4] | Electrocoagulation | Wide range | >90% | Moderate | Low-Moderate | Minimal chemicals, simple operation | Electrode maintenance, energy use |

| Conventional Coagulation [1] | Precipitation/adsorption | 5-8 | 80-95% | Low-Moderate | Low-Moderate | Established technology, simple | Sludge volume, residual As >0.1 mg/L |

Experimental Workflows and Visualization

This compound Precipitation Workflow

Arsenic Removal Technology Selection Algorithm

Conclusion

This compound precipitation represents a highly effective technology for achieving stringent arsenic concentration targets in wastewater treatment applications. The method's capability to reduce arsenic levels to below 0.1 mg/L makes it particularly valuable for compliance with increasingly rigorous environmental regulations. While the technology may involve higher reagent costs compared to conventional treatments, its performance advantages for challenging applications justify consideration, particularly in industrial and mining contexts where other methods may prove insufficient.

The successful implementation of this compound precipitation requires careful attention to arsenic speciation, appropriate barium dosing, and control of interfering anions such as sulfate. The provided protocol offers a systematic approach for both laboratory evaluation and full-scale application, with optimization potential for specific wastewater matrices. For applications where this compound precipitation may be limited by cost or water chemistry constraints, alternative technologies including iron-impregnated biochar, ettringite precipitation, and electrochemical methods offer complementary approaches with different advantages and limitations. The selection of an appropriate arsenic removal technology should be based on comprehensive consideration of water chemistry, treatment targets, economic constraints, and operational requirements.

References

- 1. from Arsenic - 911Metallurgist Removal Water [911metallurgist.com]

- 2. Efficient arsenic removal from water using iron ... [nature.com]

- 3. Frontiers | Removal of sulphate and arsenic from wastewater using... [frontiersin.org]

- 4. US20050167285A1 - Electrochemical method for the removal of... [patents.google.com]

Application Overview: Barium Hydroxide for Arsenic Immobilization

References

- 1. EP0259883A1 - A method of immobilizing ... - Google Patents arsenic [patents.google.com]

- 2. Solubility and stability of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. ACS reagent, = 98 12230-71-6 Barium hydroxide [sigmaaldrich.com]

- 4. , 98+%, ACS reagent, Thermo... Barium hydroxide octahydrate [fishersci.co.uk]

- 5. - Wikipedia Barium hydroxide [en.wikipedia.org]

- 6. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Application Notes & Protocols: Ultrasound-Enhanced Barium Arsenate Precipitation

| Key Application Points | Experimental Considerations | References |

|---|---|---|

| Arsenate immobilization via formation of insoluble barium arsenate | Requires precise control of barium-to-arsenate ratio, pH, and ultrasound parameters | [1] [2] |

| Ultrasound enhances reaction kinetics and reduces precipitation time | Optimal ultrasound power: 150-300W; Frequency: 20-40kHz | [3] [4] |

| Improved mixing & mass transfer through acoustic streaming and cavitation | Turbulent flow (Re > 2000) improves precipitation efficiency | [1] |

| Reduced particle size and more uniform crystal size distribution | Controlled precipitation prevents colloidal formation and improves settling | [1] [5] |

| Activation energy reduction for precipitation reaction | Ultrasound lowers activation energy, enhancing reaction rates | [4] |

Detailed Experimental Protocol

Reagents and Equipment

- Chemical Reagents: Barium chloride (BaCl₂·2H₂O), sodium arsenate (Na₃AsO₄·12H₂O), pH buffer solutions

- Equipment: Ultrasonic processor (20-40 kHz, 150-300W), mechanical stirrer, pH meter, vacuum filtration system, analytical balance

- Safety Equipment: Chemical fume hood, appropriate PPE (gloves, goggles, lab coat), arsenic waste containment

Precipitation Procedure

Solution Preparation:

- Prepare 0.5M barium chloride solution in deionized water

- Prepare 0.5M sodium arsenate solution in deionized water

- Adjust both solutions to pH 7-8 using dilute NaOH or HCl

Ultrasound-Enhanced Precipitation:

- Place barium chloride solution in reaction vessel under mechanical stirring (300-500 rpm)

- Begin ultrasound application (200W, 25kHz)

- Gradually add sodium arsenate solution (1:1 molar ratio) over 15-20 minutes

- Maintain temperature at 25±2°C using cooling bath if needed

- Continue ultrasound treatment for additional 30 minutes after complete addition

Product Isolation:

- Allow precipitate to settle for 1-2 hours

- Filter through 0.45μm membrane filter under vacuum

- Wash with deionized water (3×50mL aliquots)

- Dry at 60°C for 12 hours in forced-air oven

Process Optimization Parameters

Based on similar barium precipitation systems [1] [4], key optimization parameters include:

- Supersaturation control: Maintain relative supersaturation (σ) at 200-250

- Ultrasound power: 150-300W (optimize for specific equipment)

- Reaction time: 30-120 minutes (monitor completion)

- Temperature control: 20-40°C (maintain constant)

- Mixing conditions: Combined mechanical and acoustic mixing

Analytical Methods & Characterization

| Analysis Type | Methodology | Expected Outcomes |

|---|---|---|

| Composition | XRD, FTIR | Confirm this compound formation, identify crystalline phases |

| Morphology | SEM, TEM | Particle size distribution, crystal habit |

| Elemental | EDS, ICP-MS | Stoichiometry, arsenic content, purity assessment |

| Kinetics | Reaction sampling | Precipitation rate, completion time |

Safety Considerations

- Arsenic compounds are highly toxic - perform all operations in approved fume hood

- Use appropriate personal protective equipment including chemical-resistant gloves

- Collect all waste for proper hazardous waste disposal

- Monitor barium levels in filtrate to ensure complete precipitation

Process Optimization Guidelines

For scale-up and optimization, apply Response Surface Methodology (RSM) to evaluate critical parameters [1] [4]:

- Central Composite Design for pH, ultrasound power, and reaction time

- Kinetic modeling: Monitor concentration decrease over time

- Synergistic coefficient calculation: Compare ultrasound-enhanced vs. conventional methods

Troubleshooting Guide

| Common Issues | Potential Causes | Solutions |

|---|---|---|

| Colloidal suspension | High supersaturation, inadequate mixing | Reduce addition rate, optimize ultrasound parameters |

| Incomplete precipitation | Incorrect stoichiometry, pH issues | Verify molar ratios, adjust pH |

| Particle agglomeration | High localized concentrations | Improve mixing, use lower concentration solutions |

| Poor filtration | Fine particle formation | Optimize ultrasound power, use flocculants if needed |

Principle and Mechanism

The following diagram illustrates the ultrasound-enhanced precipitation mechanism and experimental workflow:

Figure 1: Mechanism and workflow of ultrasound-enhanced this compound precipitation. Ultrasound induces both mechanical (mixing enhancement) and chemical (cavitation) effects that synergistically improve precipitation efficiency and product quality.

Mechanism Insight

The enhanced precipitation occurs through acoustic cavitation effects [3] [4]:

- Microbubble formation and collapse generate localized high-energy environments

- Enhanced mass transfer through acoustic streaming reduces diffusion limitations

- Reduced activation energy promotes more efficient nucleation and crystal growth

Conclusion

Ultrasound-enhanced this compound precipitation represents an efficient methodology for arsenic immobilization with demonstrated advantages in:

- Faster reaction kinetics compared to conventional methods

- Improved product quality with more uniform particle size distribution

- Higher process efficiency through reduced energy barriers

This protocol provides researchers with a standardized approach for implementing this technology, with appropriate safety considerations for handling toxic arsenic compounds.

References

- 1. Influence of Hydrodynamic Conditions on Precipitation ... [mdpi.com]

- 2. Advancements in toxic elements extraction for enhanced ... [link.springer.com]

- 3. Study on the mechanism of ultrasonic removal of... | CoLab enhanced [colab.ws]

- 4. Mechanism and kinetics of ultrasound-enhanced CaCO 3 ... [sciencedirect.com]

- 5. barium sulfate precipitation: Topics by ... [science.gov]

Protocol 1: Biologically Assisted Adsorption & Oxidation of Arsenic

This protocol leverages bacteria to detoxify arsenic, making it easier to immobilize.

Materials

- Bacterial Strain: Klebsiella oxytoca AT-02 (for general arsenic resistance and biosorption) or a specific arsenic-oxidizing strain like SY8 [1] [2].

- Growth Medium: Luria-Bertani (LB) Broth and Agar.

- Chemical Amendments: Goethite (FeOOH), Humic acid.

- Buffers: For maintaining a pH between 7.0 and 8.0.

Step-by-Step Procedure

- Culture Preparation: Inoculate Klebsiella oxytoca AT-02 into LB broth and incubate at 37°C for 16-24 hours with shaking [1].

- Soil Amendment:

- Apply goethite powder to the contaminated soil at a recommended ratio of 2-5% (w/w).

- Co-apply humic acid at a rate of 0.5-1% (w/w) to enhance arsenic adsorption on the mineral surfaces [2].

- Bioaugmentation: Apply the bacterial culture to the pre-amended soil. The application can be done via slurry-phase mixing or injection of a liquid culture to ensure even distribution.

- Incubation & Monitoring: Maintain soil moisture at approximately 60-80% of its water-holding capacity. Incubate for 2-8 weeks, periodically monitoring the pH and the oxidation state of arsenic (e.g., using sequential extraction analysis).

The following workflow diagram illustrates this integrated process:

Protocol 2: Phosphate-Induced Chemical Immobilization

This protocol uses phosphate to precipitate and stabilize barium in the soil, reducing its mobility and bioavailability.

Materials

- Precipitation Agents: Sodium dihydrogen phosphate (NaH₂PO₄) and Sodium chloride (NaCl).

- pH Control: Ammonium hydroxide (NH₄OH).

- Analysis: Reagents for gravimetric analysis of barium as BaSO₄ (e.g., H₂SO₄) [3].

Step-by-Step Procedure

- Soil Preparation: Air-dry and sieve the contaminated soil to a particle size of <2 mm for homogenous treatment.

- Application of Amendments:

- Thoroughly mix NaH₂PO₄ and NaCl into the soil. A suggested starting molar ratio is targeting the formation of Ba₅(PO₄)₃Cl, with a P:Ba:Cl ratio of approximately 3:5:1 [3].

- pH Adjustment:

- Adjust the soil-slurry pH to 9.0 using ammonium hydroxide. This high pH is critical for the formation of the stable double salt.

- Maintain this pH by checking and adding ammonia as needed over a two-week period [3].

- Curing: Allow the treated soil to cure for at least 14 days, keeping it moist to facilitate the precipitation reactions.

The following workflow diagram illustrates this chemical immobilization process:

Analytical Methods for Efficacy Assessment

To evaluate the success of the remediation, the following analytical methods are recommended.

| Analysis | Protocol | Key Outcome |

|---|---|---|

| Arsenic Speciation | Sequential extraction method or HPLC-ICP-MS to quantify As(III) and As(V) concentrations. | Measures the decrease in toxic As(III) and the increase in immobilized As(V) [2]. |

| Barium Leachability | Toxicity Characteristic Leaching Procedure (TCLP) or simple water extraction followed by gravimetric analysis as BaSO₄ [3]. | Quantifies the reduction in bioavailable barium. |

| Mineral Phase Identification | X-ray Diffraction (XRD) on treated soil samples. | Confirms the formation of insoluble barium phosphate phases [3]. |

Critical Safety Notes

- Toxicity: this compound is a toxic compound, and all handling of contaminated materials must be conducted with appropriate personal protective equipment (PPE) including gloves, lab coats, and safety glasses. Work in a fume hood when handling powders [3].

- Waste Disposal: All remediated soil and experimental waste must be treated as hazardous and disposed of according to local environmental regulations.

Research Gaps and Future Directions

The direct study of this compound remediation is a identified research gap. Future work should prioritize:

- Synergistic Protocols: Developing a combined protocol that integrates phosphate immobilization of barium with bacterial oxidation of arsenic.

- Compound-Specific Studies: Investigating the stability and dissolution kinetics of this compound itself under various environmental conditions and treatment approaches.

References

Application Note: Barium Arsenate for Stabilization of Arsenic-Bearing Nuclear Waste Streams

Introduction and Scientific Rationale

The management of complex and multi-component nuclear wastes, particularly those containing toxic heavy metals like arsenic, presents a significant challenge. Arsenic is a common constituent in certain nuclear waste streams, and its mobility and toxicity necessitate robust stabilization before disposal. This application note details a methodology for immobilizing arsenic via precipitation as barium arsenate (Ba₃(AsO₄)₂), a compound of low solubility.

The core principle is chemical stabilization, where hazardous contaminants are converted into a chemically resistant and durable solid phase, thereby reducing their leachability into the environment. This compound formation is a well-established precipitation reaction. In the context of nuclear waste, this stabilized precipitate would subsequently be incorporated into a more massive wasteform, such as a glass or ceramic, for final disposal in a geological repository [1].

Materials and Reagents

Table 1: Required Materials and Reagents

| Item | Specification / Purity | Notes / Hazards |

|---|---|---|

| Barium Source | Barium nitrate (Ba(NO₃)₂) or barium chloride (BaCl₂) | Use analytical grade. Toxic if ingested. |

| Arsenic Source | Sodium arsenate (Na₃AsO₄) | Use analytical grade. Highly toxic. |

| pH Adjustment | Sodium Hydroxide (NaOH), Nitric Acid (HNO₃) | For precise pH control. |

| Deionized Water | Resistivity >18 MΩ·cm | To avoid interference from impurities. |

| Lab Equipment | pH meter, magnetic stirrer, analytical balance, centrifuge, oven, filtration setup | Standard laboratory apparatus. |

Detailed Experimental Protocol

Solution Preparation and Precipitation

- Waste Simulant Preparation: Prepare an aqueous solution simulating the arsenic-bearing waste stream. The concentration of arsenate (AsO₄³⁻) should be accurately determined. For R&D purposes, a solution of 0.1M sodium arsenate (Na₃AsO₄) in deionized water is a suitable starting point.

- Barium Reagent Preparation: Prepare a 0.15M solution of barium nitrate (Ba(NO₃)₂) in deionized water. A slight stoichiometric excess of Ba²⁺ (Ba:As molar ratio of ~3.2:2) is recommended to drive the precipitation reaction to completion.

- pH Adjustment: Adjust the pH of the arsenate waste simulant to a range of 9.0 - 10.0 using dilute NaOH or HNO₃. This alkaline pH favors the presence of the AsO₄³⁻ ion and promotes the formation of this compound over other less soluble arsenic species.

- Precipitation Reaction:

- Place the pH-adjusted arsenate solution on a magnetic stirrer with moderate agitation.

- Slowly add the barium nitrate solution dropwise to the arsenate solution. The formation of a white, crystalline precipitate of this compound should be observed immediately.

- Continue stirring the suspension for a minimum of 2 hours after complete addition to ensure complete reaction and precipitate aging.

Solid-Liquid Separation and Washing

- Separation: Allow the precipitate to settle, then separate the solid from the mother liquor using vacuum filtration or centrifugation.

- Washing: Wash the precipitate cake thoroughly with deionized water (adjusted to pH ~9) to remove residual soluble salts (e.g., NaNO₃). Test the conductivity of the wash water until it stabilizes at a low value, indicating minimal dissolved ions remain.

Drying and Characterization

- Drying: Transfer the washed precipitate to a watch glass or oven dish and dry in an oven at 80-100°C for 12-24 hours.

- Characterization: The resulting dry powder should be characterized to confirm the formation of this compound and assess its properties. Key techniques include:

- X-ray Diffraction (XRD): To confirm the crystalline phase as Ba₃(AsO₄)₂.

- Scanning Electron Microscopy (SEM): To examine particle morphology and size distribution.

Performance Assessment: Leaching Protocols

The effectiveness of the stabilization process must be validated by standardized leaching tests. The following workflow outlines the key steps for this assessment.

Leaching Test Workflow

- Toxicity Characteristic Leaching Procedure (TCLP): This is a regulatory test to determine the mobility of toxic contaminants. The stabilized powder is crushed to a specific particle size and extracted with an acetic acid solution for 18 hours [2]. The leachate is analyzed for arsenic concentration, which must be below the regulatory threshold (currently 5 mg/L for arsenic).

- MCC-1 Static Leach Test: This test is more relevant for long-term performance assessment of nuclear waste forms. The monolithic or powdered sample is immersed in deionized water at elevated temperatures (e.g., 90°C) for 7-28 days. The leachate is analyzed to calculate the normalized elemental mass loss (NL) for arsenic and barium [1].

Table 2: Key Parameters for Leaching Tests

| Test Method | Leachant | Temperature | Duration | Key Analytical Output |

|---|---|---|---|---|

| TCLP | Acetic acid buffer (pH ~4.9) | Room Temperature | 18 hours | As concentration (mg/L) vs. regulatory limit |

| MCC-1 | Deionized Water | 90°C (± 2°C) | 7 - 28 days | Normalized Leach Rate (g/m²·day) |

Integration into a Multi-Barrier System

This compound precipitation is typically an intermediate step. For final disposal, especially with co-immobilized radionuclides, the stabilized precipitate must be incorporated into a robust wasteform, as part of a multi-barrier system [1].

- Secondary Encapsulation: The this compound powder can be mixed with other waste streams and homogenized.

- Wasteform Fabrication: The mixture is then consolidated into a final wasteform. The two primary options are:

- Vitrification: The mixture is combined with glass-forming frit (e.g., borosilicate glass) and melted at high temperatures (1000-1200°C) to form a durable, amorphous glass that encapsulates the waste [1].

- Ceramification: The mixture is pressed and sintered (at temperatures below melting, e.g., 800-1100°C) to form a crystalline ceramic composite, such as a Synroc-type material, which can host the arsenate in its crystal lattice [1].

Regulatory and Safety Considerations

- Groundwater Protection: The disposal site must be designed to ensure that constituents from the wasteform do not exceed established concentration limits in the uppermost aquifer beyond the point of compliance. Key constituents like arsenic and barium would be subject to these limits, often defined by their background levels or specific values from regulations like 40 CFR Part 192 [2].

- Safety Precautions:

- All procedures involving arsenic and barium compounds must be conducted in a well-ventilated fume hood.

- Personal protective equipment (PPE) including lab coat, gloves, and safety goggles is mandatory.

- Waste streams generated during the process (e.g., mother liquor, wash water) must be collected and treated as hazardous chemical waste.

Conclusion

The precipitation of this compound provides a chemically sound method for stabilizing soluble arsenic in nuclear waste streams. The protocol detailed herein—from synthesis and characterization to performance verification via leaching tests—offers a framework for researchers to develop and qualify this immobilization strategy. Successful implementation requires integrating this chemical process into a broader waste treatment and disposal pathway, ensuring long-term isolation of both radioactive and chemically toxic components from the biosphere.

References

barium arsenate hydrogen storage material

Chemical Profile of Barium Arsenate

This compound is an inorganic compound with specific physical and chemical properties that are important for handling and experimental design [1].

- Molecular Formula: Ba₃(AsO₄)₂ [1]

- Molecular Weight: Approximately 783.5 g/mol [1]

- Appearance: White crystalline solid [1]

- Solubility: Generally insoluble in water, though this is pH-dependent [1]. Its solubility product (Ksp) has been determined to be 10⁻²³⋅⁵³ [2].

- Thermal Stability: Shows stability with a melting point above 500°C [1].

- Primary Known Applications: Used as a pigment in paints and ceramics, as a decolorizing agent in glass, and in wood preservation [1]. Its high toxicity requires careful handling [1].

Framework for Hydrogen Storage Material Assessment

Since direct protocols for this compound in hydrogen storage are not established, the following general framework from the U.S. Department of Energy's Hydrogen and Fuel Cell Technologies Office (HFTO) can be adapted. Research typically focuses on three main classes of materials [3]:

- Metal Hydrides: Research focuses on improving volumetric/gravimetric capacity, kinetics, cycle life, and thermodynamics.

- Chemical Hydrogen Storage Materials: Research aims to improve capacity, transient performance, and develop efficient regeneration processes.

- Sorbent Materials: Research focuses on increasing effective adsorption temperature and optimizing pore size and volume.

The experimental workflow for evaluating a new material, which would include this compound, generally follows a structured path from synthesis to advanced characterization, as outlined in the diagram below.

Diagram 1: A generalized workflow for evaluating a new hydrogen storage material. This protocol can be adapted for this compound, though its suitability is unknown.

Phase 1: Material Synthesis and Processing

The first step involves preparing a high-purity, well-defined sample. For this compound, a known synthesis method involves a reaction between barium chloride and sodium arsenate in an aqueous solution, leading to the precipitation of this compound [1].

- Protocol: Synthesis via Precipitation [1]

- Preparation: Dissolve stoichiometric amounts of barium chloride (BaCl₂) and sodium arsenate (Na₃AsO₄) in separate containers of deionized water.

- Reaction: Slowly add the sodium arsenate solution to the barium chloride solution under constant stirring.

- pH Control: Maintain the reaction pH between 11 and 12 to favor the formation of this compound. Use sodium hydroxide (NaOH) or hydrochloric acid (HCl) for adjustments.

- Precipitation: Allow the precipitate of this compound to form.

- Filtration and Washing: Isolate the solid using filtration (e.g., vacuum filtration) and wash thoroughly with deionized water to remove soluble ions like chloride and sodium.

- Drying: Dry the purified precipitate in an oven at 105°C or use advanced drying techniques like fluidized bed drying [1].

Phase 2: Core Characterization

This phase confirms the material's identity and basic properties.

- Protocol: Basic Material Characterization

- Structural Analysis (XRD): Perform X-ray Diffraction to confirm the crystal structure and phase purity of the synthesized powder. Compare the diffraction pattern with known reference patterns for this compound.

- Morphological Analysis (SEM): Use Scanning Electron Microscopy to examine the particle size, shape, and surface morphology. This compound precipitated at 25°C has been observed as granular aggregates with smaller crystal clusters [2].

- Thermal Stability (TGA/DSC): Conduct Thermogravimetric Analysis and Differential Scanning Calorimetry to determine the decomposition temperature and thermal stability, which is crucial for hydrogen storage cycling. This compound is known to be stable above 500°C [1].

Phase 3: Hydrogen Storage Property Analysis

This is the critical phase for evaluating the core functionality. The specific mechanisms (e.g., physisorption, chemisorption, chemical reaction) would guide the exact protocol.

- Protocol: Gravimetric and Volumetric Capacity Measurement

- Sample Activation: Pre-treat the material in a specialized sample tube under vacuum or inert gas at an elevated temperature to remove surface contaminants.

- Sieverts' Method: Use a manometric setup (like a PCTPro-2000) to expose the activated sample to high-purity hydrogen gas at known pressures and temperatures.

- Data Collection: Measure the quantity of hydrogen absorbed/adsorbed by the material by monitoring pressure changes within a known volume. Perform this for a range of pressures at a constant temperature to generate a Pressure-Composition Isotherm (PCI).

- Kinetics and Cycling: At a fixed pressure, measure the uptake of hydrogen over time to assess absorption kinetics. Perform repeated absorption/desorption cycles to test the material's long-term durability.

Performance Benchmarks and Data Analysis

To assess the viability of any hydrogen storage material, its performance must be compared against established targets. The following table outlines the U.S. Department of Energy's technical targets for light-duty vehicle applications, which are a common benchmark in the field [3].

Table 1: DOE Technical Targets for Onboard Hydrogen Storage Systems (Light-Duty Vehicles) [3]

| System Performance Metric | 2020 Target | Ultimate Target | Status of Exemplar Materials (c. 2015) |

|---|---|---|---|

| Gravimetric Capacity | 1.5 kWh/kg (0.045 kg H₂/kg system) | 2.2 kWh/kg (0.065 kg H₂/kg system) | Sorbent: 1.3 kWh/kg (0.038 kg H₂/kg system) |

| Volumetric Capacity | 1.0 kWh/L (0.030 kg H₂/L system) | 1.7 kWh/L (0.050 kg H₂/L system) | Chemical Hydrogen: 1.3 kWh/L (0.040 kg H₂/L system) |

| Storage Cost | $10/kWh ($333/kg H₂) | $8/kWh ($266/kg H₂) | Sorbent: ~$15/kWh ($490/kg H₂) |

For this compound, the following table would be used to compile experimental data. The values shown are placeholders, as its actual performance for hydrogen storage is unknown.

Table 2: Experimental Data Sheet for this compound Evaluation

| Property | Target Value | Experimental Result (Hypothetical) | Testing Standard/Method |

|---|---|---|---|

| Gravimetric Capacity (wt%) | > 4.5% (2020 DOE) | Data Required | Sieverts' Method (Volumetric) |

| Enthalpy of Reaction (kJ/mol H₂) | ~20-50 (varies by mechanism) | Data Required | PCI Analysis at Multiple Temperatures |

| Kinetics (Time for 90% uptake) | < 5 minutes | Data Required | Gravimetric Uptake vs. Time |

| Cycle Life (capacity retention) | 1000 cycles | Data Required | Repetitive Absorption/Desorption |

| Activation Energy (kJ/mol) | As low as possible | Data Required | Arrhenius Analysis of Kinetics Data |

Critical Safety and Handling Protocol

This compound is a highly toxic compound due to its arsenic content, requiring stringent safety measures [1].

- Engineering Controls: All procedures must be conducted in a certified fume hood to prevent inhalation of powders.

- Personal Protective Equipment (PPE): Wear appropriate gloves (e.g., nitrile), closed-toe shoes, a lab coat, and safety goggles at a minimum.

- Hygiene: Prohibit eating, drinking, or applying cosmetics in areas where the chemical is handled. Wash hands thoroughly after handling.

- Waste Disposal: Collect all waste, including contaminated gloves and filters, in a dedicated, labeled container for hazardous waste disposal in accordance with local regulations.

- Spill Procedure: For small spills, carefully dampen with a wet towel and place all materials into a hazardous waste bag. For larger spills, evacuate the area and seek professional assistance.

Conclusion and Research Outlook

Based on the available information, this compound's application in hydrogen storage remains speculative and unexplored. Its known properties, such as thermal stability above 500°C [1], might be of interest, but its significant toxicity [1] presents a major barrier for practical implementation.

Future research would need to follow the outlined workflow to determine if this compound can interact with hydrogen in a useful way. Key questions to address are:

- Does it possess any porous structure for physisorption?

- Can it form a metal hydride or undergo a reversible chemical reaction with hydrogen?

- If it does store hydrogen, can the hydrogen be released under practical conditions of temperature and pressure?

Given the safety challenges and the lack of prior evidence, researchers might find it more productive to investigate other materials with a clearer documented potential for hydrogen storage.

References

Advanced Application Notes and Protocols for Arsenic Solidification in High-Alkali Leachate Systems

Introduction to the Arsenic Solidification Challenge

The effective management of arsenic-containing waste, particularly from industrial processes like antimony smelting and groundwater treatment, represents a significant environmental and public health challenge globally. Arsenic-alkali residue (AAR) from antimony production contains high arsenic concentrations (up to 22.74% As₂O₃) and poses serious leaching risks if not properly treated [1]. Similarly, arsenic-rich sludges from groundwater treatment create disposal challenges due to their potential environmental mobility [2]. Traditional stabilization methods often face limitations in high-alkali environments where pH fluctuations can compromise long-term stability. Recent advances in stabilization technologies now offer more robust solutions that can maintain effectiveness across wide pH ranges while potentially transforming hazardous arsenic waste into valuable raw materials for semiconductors and clean energy technologies [2].

Scientific Background and Mechanisms

Arsenic Chemistry in Alkaline Environments

In high-pH environments, arsenic undergoes significant chemical speciation changes that influence its mobility and treatment effectiveness. The key challenge in alkaline leachates is the increased solubility of arsenic compounds, particularly the shift toward more mobile arsenate species [3]. Under strongly alkaline conditions (pH > 10.5), arsenic solubility increases dramatically due to the formation of soluble oxyanions, which compromises the effectiveness of many traditional stabilization approaches that perform well only in neutral or acidic ranges. This pH-dependent mobility creates a treatment paradox where the same alkaline conditions that facilitate arsenic extraction from contaminated sources also complicate its subsequent stabilization, requiring specialized approaches that can maintain integrity across a broad pH spectrum [1].

Stabilization Mechanisms

- Chemical Immobilization: Transformation of mobile arsenic species into insoluble mineral phases through precipitation and co-precipitation reactions [1]

- Physical Encapsulation: Entrapment of arsenic contaminants within the dense amorphous matrix of geopolymeric structures [4]

- Adsorption and Ion Exchange: Surface complexation of arsenic species onto iron-rich phases within the stabilization matrix [1]

- Redox Transformation: Oxidation of more toxic and mobile As(III) to less toxic and less mobile As(V) species, enhancing subsequent stabilization [1]

Material Formulations and Performance Data

Geopolymer Composite Formulation for Wide pH Stabilization

The iron-calcium reinforced geopolymer system represents a significant advancement in arsenic stabilization technology, specifically designed to maintain effectiveness across a broad pH range (3-12) [1]. This formulation addresses the critical limitation of conventional stabilizers that typically fail under extreme pH conditions.

Table 1: Optimal Geopolymer Composition for Arsenic Alkali Residue Stabilization

| Component | Mass Percentage | Function | Remarks |

|---|---|---|---|

| Fly Ash (FA) | 60-70% | Primary aluminosilicate source | Precursor for geopolymerization |

| Granulated Blast Furnace Slag (GBFS) | 15-25% | Active calcium source | Forms calcium arsenate phases |

| Water-Quenched Slag (WQS) | 10-15% | Active iron source | Provides adsorption sites & promotes As(III) oxidation |

| Arsenic-Alkali Residue (AAR) | 5% | Target waste stream | Maximum incorporation rate without compromising stability |

| Alkali Activator | Liquid/Solid = 0.5-0.6 | Polymerization initiator | Typically sodium silicate/sodium hydroxide solution |

This optimized formulation demonstrates exceptional stabilization efficiency, reducing arsenic leaching from an initial concentration of 2343.73 mg/L in the raw AAR to below 0.18 mg/L in the stabilized product – well below the Chinese regulatory limits for both domestic waste landfill (1.2 mg/L) and hazardous waste landfill (0.3 mg/L) [1]. The mechanism involves the formation of stable mineral phases including johnbaumite (Ca₅(AsO₄)₃(OH)) identified in pH ranges from 2.6 to 6, along with magnetite and iron hydroxide phases that provide additional adsorption capacity and co-precipitation sites for arsenic immobilization [1].

Comparative Performance of Stabilization Systems

Table 2: Performance Comparison of Arsenic Stabilization Technologies

| Stabilization Method | Optimal pH Range | Arsenic Leaching (mg/L) | Key Mineral Phases Formed | Limitations |

|---|---|---|---|---|

| Iron-Calcium Geopolymer | 3-12 | <0.18 | Johnbaumite, magnetite, iron hydroxides | Requires multiple industrial by-products |

| Conventional Cement S/S | 9-11 | ~1.5 (at pH 3: up to 10× increase) | Calcium silicate hydrate (CSH) | Unstable in strong acid/alkali [3] |

| Direct Reduction Process | Acidic for leaching | N/A (produces metallic As) | Metallic arsenic (99.81% purity) | Complex multi-step process [5] |

| Two-Step Chemical Conversion | Alkaline leaching | N/A (produces metallic As nanoparticles) | Metallic arsenic nanoparticles | Laboratory scale only [2] |

The data demonstrates the superior performance of the iron-calcium geopolymer system in maintaining low leaching concentrations across the entire pH spectrum, while other methods show significant limitations in either pH stability or technological maturity. The conventional cement-based stabilization shows particular vulnerability under strongly acidic conditions (pH 3.0), where the effective diffusion coefficient of arsenic increases dramatically to 3.71 × 10⁻¹³ m²/s due to acidic corrosion of the CSH matrix, resulting in increased porosity and crack formation [3].

Figure 1: Geopolymer stabilization workflow for arsenic-alkali residues showing the sequence from raw material preparation to final product validation

Detailed Experimental Protocols

Protocol 1: Iron-Calcium Reinforced Geopolymer Stabilization

Principle: This method utilizes industrial by-products (fly ash, GBFS, WQS) to create a geopolymer matrix that physically encapsulates and chemically stabilizes arsenic through multiple mechanisms including mineral formation (johnbaumite), adsorption, and oxidation [1].

Materials and Equipment:

- Raw materials: Fly ash (FA), granulated blast furnace slag (GBFS), water-quenched slag (WQS), arsenic-alkali residue (AAR)

- Chemical reagents: Sodium silicate solution (Na₂SiO₃), sodium hydroxide pellets (NaOH)

- Equipment: Mechanical mixer with paddle attachment, digital balance (±0.01 g), mold containers (50mm cube standard), curing chamber (25°C, 95% RH), UCS testing machine, leaching test apparatus

Procedure:

Material Preparation:

- Grind GBFS and WQS to particle size of 80-100 μm using a ball mill

- Characterize initial AAR for arsenic content and speciation using XRF and XRD

- Prepare alkali activator by mixing sodium silicate and sodium hydroxide solutions 24 hours before use

Mix Design Formulation:

- Weigh components according to Table 1 percentages: 65% FA, 20% GBFS, 10% WQS, 5% AAR

- Calculate liquid-to-solid ratio of 0.55 based on total dry mass

- Adjust activator modulus (SiO₂/Na₂O ratio) to 1.3 using additional sodium hydroxide if needed

Mixing and Molding:

- Dry mix solid components for 5 minutes in mechanical mixer until homogeneous

- Gradually add alkali activator while mixing at medium speed (200 rpm)

- Continue mixing for 10 minutes until consistent slurry forms

- Pour mixture into lubricated molds in three layers, compacting each layer with 25 strokes

- Vibration for 60 seconds to remove entrapped air

Curing and Testing:

- Cover molds with plastic film to prevent moisture loss

- Cure at 25°C and 95% relative humidity for 24 hours before demolding

- Continue curing specimens for 28 days under same conditions

- Perform UCS testing according to ASTM C39 standards

- Conduct leaching tests using TCLP and SPLP methods at various pH values (3-12)

Quality Control:

- Monitor temperature during mixing and curing phases

- Perform triplicate testing for all measurements

- Include control samples without AAR to assess matrix contribution

- Verify mineral phase formation using XRD after 28-day curing

Protocol 2: Short Process Metallic Arsenic Recovery from Arsenic-Alkali Slag

Principle: This approach adapts the short-process metallic arsenic preparation method for treating high-alkali leachates, based on oxidative leaching followed by selective precipitation and reduction roasting to recover high-purity metallic arsenic [5].

Materials and Equipment:

- Raw material: Arsenic-alkali slag or concentrated arsenic leachate

- Chemical reagents: Hydrogen peroxide (30% H₂O₂), ammonium salts (NH₄Cl), magnesium salt (MgCl₂), carbon powder

- Equipment: Oxidative leaching reactor (glass-lined or HDPE), filtration system, carbonation vessel, reduction furnace with condensation system, analytical HPLC for arsenic speciation

Procedure:

Oxidative Leaching:

- Prepare slurry with liquid-to-solid ratio of 5:1 in leaching reactor

- Add hydrogen peroxide at 1.5× stoichiometric requirement for arsenic oxidation

- Maintain temperature at 60°C with continuous stirring (300 rpm) for 2 hours

- Filter through 0.45 μm membrane to separate leachate from residue

Carbonation and Alkali Recovery:

- Transfer leachate to carbonation vessel at 25°C

- Bubble CO₂ gas at 0.5 L/min through the solution until pH reaches 9.5

- Collect precipitated alkali product by filtration and dry at 105°C

- Analyze alkali content by titration

Arsenate Mineralization and Precipitation:

- Adjust carbonated solution pH to 7.5 using dilute HCl

- Add stoichiometric equivalent of ammonium salts and magnesium source (1.2:1 molar ratio Mg:As)

- Maintain reaction for 60 minutes with continuous mixing

- Filter to collect arsenate precipitate and wash with deionized water

Reduction Roasting:

- Mix dried arsenate precipitate with carbon powder (20% excess of stoichiometric requirement)

- Load mixture into reduction furnace under inert atmosphere

- Heat to 620°C at 10°C/min ramp rate and hold for 90 minutes

- Condense metallic arsenic vapor in controlled temperature zone (350-400°C)

- Collect and characterize metallic arsenic product for purity and impurities

Analytical Methods:

- Determine arsenic concentration in solutions using ICP-MS

- Characterize solid phases by XRD and SEM-EDS

- Analyze metallic arsenic purity by elemental analysis

- Monitor antimony and sulfur impurities specifically (target: <0.1%)

Figure 2: Arsenic transformation pathways showing key species interconversions and stabilization mechanisms in high-alkali systems

Troubleshooting and Optimization Guidelines

Common Technical Issues and Solutions

Problem 1: Inadequate Compressive Strength in Geopolymer

- Cause: Insufficient alkali activation or incorrect liquid-to-solid ratio

- Solution: Optimize activator modulus (SiO₂/Na₂O = 1.1-1.3) and ensure L/S ratio between 0.5-0.6 [1]

- Prevention: Conduct preliminary testing with control samples to establish optimal parameters for specific raw material sources

Problem 2: Elevated Arsenic Leaching at Extreme pH

- Cause: Insufficient iron-calcium reinforcement or incomplete mineral formation